3-Bromo-2-chloro-5-isopropylbenzaldehyde

Description

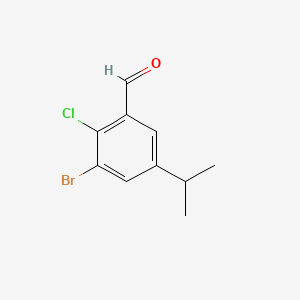

3-Bromo-2-chloro-5-isopropylbenzaldehyde (CAS: 2586126-43-2) is a halogenated benzaldehyde derivative featuring a bromine atom at position 3, a chlorine atom at position 2, and an isopropyl group at position 5 on the aromatic ring. The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its molecular formula is C₁₀H₁₀BrClO, with a purity of 95% as listed by Combi-Blocks .

Properties

Molecular Formula |

C10H10BrClO |

|---|---|

Molecular Weight |

261.54 g/mol |

IUPAC Name |

3-bromo-2-chloro-5-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C10H10BrClO/c1-6(2)7-3-8(5-13)10(12)9(11)4-7/h3-6H,1-2H3 |

InChI Key |

FIAPGACDTKIDIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-isopropylbenzaldehyde typically involves the halogenation of isopropylbenzaldehyde derivatives. One common method includes the bromination and chlorination of 5-isopropylbenzaldehyde under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

Oxidation: 3-Bromo-2-chloro-5-isopropylbenzoic acid.

Reduction: 3-Bromo-2-chloro-5-isopropylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-chloro-5-isopropylbenzaldehyde is utilized in several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-isopropylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Halogenated Benzaldehyde Derivatives

Key Observations :

- Steric Effects : The isopropyl group in the target compound reduces reactivity in nucleophilic aromatic substitution compared to smaller substituents like methoxy or hydroxyl groups .

- Solubility : Hydroxyl-containing analogs (e.g., 1849-76-9) exhibit higher water solubility due to hydrogen bonding, whereas the isopropyl group in the target compound enhances hydrophobicity .

- Electronic Effects : Methoxy and hydroxyl groups act as electron-donating groups, activating the aromatic ring toward electrophilic substitution, whereas halogens are electron-withdrawing .

Heterocyclic Analogs

Key Observations :

- Reactivity : Pyridine and indole derivatives (e.g., 1060811-22-4) undergo regioselective reactions at the heteroatom, unlike the benzene-based target compound .

- Applications : Indole derivatives are more commonly used in drug discovery (e.g., kinase inhibitors), while the target compound is suited for agrochemical intermediates .

Biological Activity

3-Bromo-2-chloro-5-isopropylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including cytotoxicity, aquatic toxicity, and structure-activity relationships (SAR), drawing from diverse research sources.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 2-position of the benzene ring, along with an isopropyl group at the 5-position. Its molecular formula is C10H10BrClO, and it has various physical properties that influence its biological activity.

Cytotoxicity

Cytotoxicity refers to the ability of a compound to induce cell death. Studies have shown that various aldehydes, including substituted benzaldehydes, exhibit significant cytotoxic effects against cancer cell lines. For instance, a related study on 3-benzylidenechromanones indicated that certain structural modifications could enhance cytotoxicity against human leukemia and colon adenocarcinoma cells. The incorporation of specific substituents was found to impact the potency and selectivity of these compounds in targeting cancer cells .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-Benzylidenechromanone | HL-60 | 15 |

| 3-Benzylidenechromanone (modified) | COLO-205 | 10 |

| This compound | TBD (to be determined) | TBD |

Aquatic Toxicity

The aquatic toxicity of aldehydes is an important consideration for environmental safety. A quantitative structure-activity relationship (QSAR) study analyzed the toxicity of various aromatic aldehydes towards aquatic organisms. The study highlighted trends in toxicity based on structural features, indicating that halogenated compounds often exhibit varying degrees of toxicity depending on their chemical structure .

Table 2: Aquatic Toxicity Data for Aldehydes

| Aldehyde | Organism Tested | IGC50 (mg/L) |

|---|---|---|

| 3-Bromo-2-chlorobenzaldehyde | Fathead minnow | TBD |

| This compound | Water flea | TBD |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for predicting the biological activity of chemical compounds. Research indicates that modifications in the substituents on the benzene ring can significantly alter both cytotoxic and aquatic toxicity profiles. For example, studies have shown that increasing lipophilicity through specific substituents can enhance cell membrane permeability, thereby increasing cytotoxic effects .

Case Studies

- Cytotoxic Effects on Cancer Cell Lines : A study investigating various benzaldehyde derivatives found that those with halogen substitutions showed increased activity against specific cancer cell lines. This suggests a potential pathway for developing new anticancer agents based on structural modifications .

- Aquatic Toxicity Assessment : A QSAR model was developed to assess the aquatic toxicity of aldehydes, including 3-bromo derivatives. The model successfully predicted toxicity levels based on structural characteristics, emphasizing the need for careful evaluation in environmental contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.